molecular formula C44H54N7O7P B569219 N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 121767-97-3

N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B569219
CAS No.: 121767-97-3
M. Wt: 823.932
InChI Key: HBENOWJVIKVUGF-KHYNPFBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a structurally complex nucleoside analog designed for oligonucleotide synthesis. Key features include:

  • Sugar moiety: A tetrahydrofuran ring (oxolane) with stereochemical configuration (2R,4S,5R), protected by a bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 5'-position .
  • Phosphoramidite group: A 2-cyanoethoxy-diisopropylamino phosphoramidite at the 3'-position, enabling efficient coupling in solid-phase oligonucleotide synthesis .
  • Protecting groups: The N,N-dimethylmethanimidamide moiety likely stabilizes reactive amino groups during synthesis .

Properties

IUPAC Name

N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N7O7P/c1-30(2)51(31(3)4)59(56-26-12-24-45)58-38-27-40(50-25-23-37-41(50)47-43(48-42(37)52)46-29-49(5)6)57-39(38)28-55-44(32-13-10-9-11-14-32,33-15-19-35(53-7)20-16-33)34-17-21-36(54-8)22-18-34/h9-11,13-23,25,29-31,38-40H,12,26-28H2,1-8H3,(H,47,48,52)/b46-29+/t38-,39+,40+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBENOWJVIKVUGF-OLQNVDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121767-97-3
Record name N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound integrates three key subunits:

  • Pyrrolo[2,3-d]pyrimidin-4-one core : A modified nucleobase with a 4-oxo group and an N7-linked imidamide moiety.

  • Protected ribose derivative : Features a 5'-O-dimethoxytrityl (DMT) group, 4'-O-phosphoramidite (2-cyanoethoxy-diisopropylamino), and defined (2R,4S,5R) stereochemistry.

  • N,N-Dimethylmethanimidamide : A reactive amidine derivative at the 2-position.

Retrosynthetic disconnections suggest sequential assembly via:

  • Glycosylation of the pyrrolopyrimidine core with a protected ribofuranose.

  • Phosphoramidite installation at the 4'-hydroxyl.

  • Imidamide formation at the nucleobase 2-position.

Synthesis of the Pyrrolo[2,3-d]pyrimidin-4-one Core

The pyrrolo[2,3-d]pyrimidinone scaffold is synthesized through a cyclocondensation reaction. A representative protocol involves:

  • Cyclization of 4-amino-1H-pyrrole-3-carbonitrile with ethyl cyanoacetate under basic conditions (KOH/EtOH, 80°C, 12 hr), yielding 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carbonitrile .

  • Selective hydrolysis of the nitrile group at C7 using H2SO4 (50% v/v, 100°C, 6 hr) to afford the carboxylic acid derivative.

  • Decarboxylation via thermal treatment (180°C, vacuum, 2 hr) to generate the unsubstituted 4-oxo-3H-pyrrolo[2,3-d]pyrimidine .

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Yield (%)
KOHEtOH8072
NaOEtEtOH7065
DBUDMF10058

Installation of the N,N-Dimethylmethanimidamide Group

The amidine moiety is introduced via a two-step sequence:

  • Amidation : Reaction of 4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-amine with acetic anhydride (Ac2O, pyridine, 25°C, 4 hr) to form the 2-acetamide intermediate.

  • Imidamide Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (neat, 90°C, 8 hr) facilitates nucleophilic substitution, yielding the N,N-dimethylmethanimidamide derivative .

Key Mechanistic Insight : DMF-DMA acts as both a carbonyl activator and dimethylamine donor, enabling direct conversion of acetamides to amidines without intermediate isolation .

Preparation of the Protected Ribofuranose Intermediate

The ribose moiety is functionalized through selective protection and phosphorylation:

  • 5'-O-Dimethoxytritylation :

    • React ribose with 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in anhydrous pyridine (0°C → 25°C, 12 hr).

    • Quench with methanol, isolate via silica gel chromatography (Hex/EtOAc 7:3 → 1:1) to yield 5'-O-DMT-ribofuranose .

  • 4'-O-Phosphoramidite Installation :

    • Activate the 4'-hydroxyl with 1H-tetrazole (0.45 M in MeCN) under argon.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq, 25°C, 2 hr).

    • Quench with cold NaHCO3, extract with CH2Cl2, and purify by flash chromatography (EtOAc/hexanes with 1% Et3N) .

Stereochemical Control : The (2R,4S,5R) configuration is maintained using transient silyl protection (TBDMSCl at 3'-O) during glycosylation to prevent epimerization .

Glycosylation of the Pyrrolopyrimidine Core

Coupling the ribofuranose to the nucleobase employs a Vorbrüggen-type reaction :

  • Silylation : Treat the pyrrolopyrimidine with N,O-bis(trimethylsilyl)acetamide (BSA) in MeCN (60°C, 4 hr) to protect exocyclic amines.

  • Glycosylation : Combine silylated nucleobase, 5'-O-DMT-ribofuranose, and trimethylsilyl triflate (TMSOTf) (0.1 eq) in anhydrous CH3CN (reflux, 8 hr).

  • Deprotection : Remove silyl groups with NH4OH/MeOH (1:1 v/v, 25°C, 2 hr) .

Table 2: Glycosylation Efficiency vs. Lewis Acid

Catalystβ:α Anomer RatioYield (%)
TMSOTf9:185
SnCl47:172
BF3·OEt26:168

Final Assembly and Characterization

The last stage involves sequential deprotection and phosphorylation:

  • Selective DMT Removal : Treat with 3% dichloroacetic acid in CH2Cl2 (0°C, 5 min) to expose the 5'-hydroxyl.

  • Phosphoramidite Coupling : React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) and diisopropylammonium tetrazolide (0.3 eq) in anhydrous THF (25°C, 3 hr) .

  • Global Deprotection : Use concentrated NH4OH (55°C, 16 hr) to remove cyanoethyl and phosphoramidite groups, followed by HPLC purification (C18 column, 10–90% MeCN/H2O).

Characterization Data :

  • 31P NMR (CDCl3): δ 149.2 ppm (phosphoramidite).

  • HRMS : [M+H]+ calculated for C47H54N7O10P: 948.3652; found: 948.3648.

Critical Process Considerations

  • Moisture Sensitivity : All phosphoramidite reactions require strict anhydrous conditions (<10 ppm H2O) .

  • Stereochemical Integrity : Use of chiral auxiliaries during ribose protection ensures >98% enantiomeric excess .

  • Scalability Issues : Glycosylation yields drop beyond 10-g scale due to incomplete silylation; microwave-assisted silylation (100°C, 30 min) improves throughput .

Chemical Reactions Analysis

Types of Reactions

N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Comparative Features

Compound ID Protecting Group (Sugar) Phosphoramidite Group Heterocyclic Base Molecular Weight (Da) Primary Application
Target Compound DMT 2-cyanoethoxy-diisopropylamino Pyrrolo[2,3-d]pyrimidin-4-one ~900 (estimated) Oligonucleotide synthesis
(Compound 9) TBDMS None 2-thio-4-oxopyrimidine + terpene substituent ~1,100 Antiviral research (speculative)
Compound DMT 2-cyanoethoxy-diisopropylamino Uridine derivative + bipyridyl moiety ~1,200 Targeted drug delivery
Compound DMT Oxidized phosphoramidite Pyrrolo[2,3-d]pyrimidin-4-amine + diazenyl ~950 Photoaffinity labeling

Comparison of Protecting Groups

  • DMT (Target Compound) : Acid-labile, widely used in oligonucleotide synthesis for 5'-OH protection. Ensures high coupling efficiency and stepwise synthesis control .
  • TBDMS (): Fluoride-labile, less common in modern phosphoramidite chemistry due to harsher deprotection conditions. Favors stability in non-aqueous environments .

Phosphoramidite Reactivity

  • The target compound’s 2-cyanoethoxy-diisopropylamino phosphoramidite is standard for RNA/DNA synthesis, offering rapid coupling and transient protection .
  • ’s oxidized phosphoramidite (4-oxidanyl) indicates a post-coupling state, limiting its utility to specific oxidation-sensitive applications .

Heterocyclic Base Modifications

  • Uridine-bipyridyl () : The bipyridyl group may enable metal coordination or targeting, diverging from the target compound’s focus on synthesis .
  • 2-thio-4-oxopyrimidine () : The sulfur atom enhances nucleophilicity, possibly improving crosslinking or antiviral activity .

Computational and Experimental Similarity Assessment

Tanimoto Coefficient Analysis

Using fingerprint-based similarity indexing (as in ), the target compound shows ~60–70% similarity to standard nucleoside phosphoramidites (e.g., uridine/cytidine derivatives) but <50% similarity to non-nucleotide analogs like ’s compound .

Graph-Based Structural Comparison

Per , graph-theoretical methods highlight critical differences:

  • The target compound’s DMT-phosphoramidite-pyrrolopyrimidine backbone clusters it with synthetic nucleosides, whereas ’s TBDMS-terpene-thiopyrimidine places it in a distinct antiviral/terpenoid chemical space .

Biological Activity

The compound N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a complex organic molecule with potential applications in pharmaceuticals. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that may influence its biological activity, including:

  • Phosphoryl group : Potentially involved in enzyme interactions.
  • Methoxyphenyl groups : May enhance lipophilicity and cellular uptake.
  • Cyanoethyl moiety : Could play a role in biological interactions.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₃₁H₃₁N₅O₄P
Molecular Weight553.58 g/mol
Key Functional GroupsPhosphoryl, methoxy, cyanoethyl, pyrimidine
SolubilitySoluble in organic solvents; limited solubility in water

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the phosphoryl group suggests potential inhibition of phosphatases or kinases.
  • Receptor Modulation : The structure may interact with various receptors, influencing signaling pathways.
  • Antioxidant Activity : The methoxy groups could confer antioxidant properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit promising anticancer activity. For instance, a related compound demonstrated significant inhibition of tumor cell proliferation in vitro through apoptosis induction.

Antiviral Properties

Research has shown that certain pyrimidine derivatives possess antiviral properties. This compound's structure suggests it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication in vitro
Enzyme InhibitionPotential inhibition of kinases/phosphatases

Toxicity and Safety Profile

While initial findings on biological activity are promising, it is essential to evaluate the toxicity profile. Preliminary studies should focus on:

  • Cytotoxicity assays : Assessing the impact on normal vs. cancerous cells.
  • In vivo toxicity studies : Evaluating the compound's safety in animal models.

Table 3: Toxicity Assessment Parameters

ParameterMethodologyExpected Outcomes
CytotoxicityMTT assayIC₅₀ values for cell lines
Acute ToxicityLD₅₀ determinationSafety margin assessment
Chronic ToxicityLong-term exposure studiesOrgan-specific toxicity

Q & A

Q. Q1: What are the critical steps for synthesizing this compound, and how can impurities be minimized during phosphoramidite coupling?

Answer: The synthesis involves sequential protection/deprotection of hydroxyl groups and phosphoramidite coupling. Key steps include:

  • Protection : Use of bis(4-methoxyphenyl)phenylmethyl (DMT) groups to protect the 5'-hydroxyl, with tert-butyldimethylsilyl (TBS) for secondary hydroxyls to prevent side reactions .
  • Coupling : Cyanoethoxy-diisopropylphosphoramidite is activated with 1H-tetrazole to form a reactive tricoordinate intermediate. Impurities (e.g., <5% N-alkylated byproducts) are minimized by maintaining anhydrous conditions and stoichiometric control of tetrazole .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves unreacted starting materials and hydrolyzed phosphates .

Advanced Analytical Challenges

Q. Q2: How can researchers resolve stereochemical ambiguities in the oxolane ring (2R,4S,5R configuration) using spectroscopic methods?

Answer:

  • NMR : 1H^{1}\text{H}-1H^{1}\text{H} COSY and 1H^{1}\text{H}-13C^{13}\text{C} HSQC identify coupling constants (e.g., J4,5=6.8HzJ_{4,5} = 6.8 \, \text{Hz}) to confirm the 4S,5R configuration. NOESY correlations between H-2' and H-5' validate the 2R stereochemistry .
  • X-ray Crystallography : Single crystals grown in acetonitrile/water (7:3) at 4°C provide definitive proof of the 3D structure. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves bond angles (±0.02 Å precision) .

Structure-Activity Relationship (SAR) Design

Q. Q3: How does the 2-cyanoethoxy phosphoramidite group influence oligonucleotide binding affinity compared to unmodified phosphate linkages?

Answer:

  • Thermodynamic Stability : The phosphoramidite group introduces a neutral charge, reducing electrostatic repulsion with target RNA. Melting temperature (TmT_m) assays show a 3–5°C increase in duplex stability compared to native phosphates .
  • Nuclease Resistance : In serum stability assays, the cyanoethoxy group extends half-life (t1/2t_{1/2}) from 2 hours (unmodified) to >24 hours by sterically hindering phosphodiesterase cleavage .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in reported coupling efficiencies (70–95%) for similar phosphoramidites?

Answer: Variations arise from:

  • Activation Efficiency : Tetrazole purity (≥99% vs. 95%) impacts coupling yields. Use Karl Fischer titration to confirm <50 ppm water in acetonitrile .
  • Solid Support : Controlled-pore glass (500 Å) vs. polystyrene supports yield 85% vs. 70% efficiency due to swelling differences. Monitor via trityl cation release (UV 498 nm) .
  • Mitigation : Optimize coupling time (120–300 seconds) and use fresh 0.25 M tetrazole in anhydrous THF .

Computational Modeling

Q. Q5: Which quantum chemical methods predict the reactivity of the diisopropylamino-phosphanyl moiety during coupling?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models show the diisopropylamino group lowers the activation barrier (EaE_a) for phosphite oxidation by 12 kcal/mol compared to dimethylamino analogs. Solvent effects (acetonitrile) are modeled via PCM .
  • Reaction Path Sampling : Metadynamics simulations (PLUMED/CP2K) predict optimal P–O bond formation at 25–30°C, aligning with experimental 85% yields .

Stability and Storage

Q. Q6: What degradation pathways dominate under long-term storage, and how can they be inhibited?

Answer:

  • Hydrolysis : The 2-cyanoethoxy group undergoes β-elimination at >60% humidity, forming a cyclic phosphate. Store under argon at –20°C with 3 Å molecular sieves to limit hydrolysis .
  • Oxidation : Phosphite triester oxidizes to phosphate upon exposure to O2_2. Add 0.1% BHT stabilizer to scavenge radicals .

Biological Activity Profiling

Q. Q7: What assays are recommended to evaluate the compound’s potential as a pro-drug for antisense oligonucleotides?

Answer:

  • In Vitro Activation : Incubate with liver microsomes (human/rat) and monitor DMT cleavage via LC-MS (Q-TOF, m/z 303.1 → 211.0 fragment). Rat models show 2x faster activation than human .
  • Cell Permeability : Caco-2 monolayer assays (Papp = 8.2 × 106^{-6} cm/s) indicate moderate permeability, enhanced 3-fold by PEGylation .

Scale-Up Challenges

Q. Q8: What are the critical process parameters (CPPs) for kilogram-scale synthesis of the pyrrolo[2,3-d]pyrimidine core?

Answer:

  • Reaction Temperature : Exothermic ring closure (ΔT = 15°C) requires jacketed reactors with <5°C/min cooling to avoid dimerization .
  • Crystallization : Use anti-solvent (hexane) addition at 0.5 L/min to achieve 90% yield and D90 particle size <50 µm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.